molecular formula C11H16N2O2 B8368560 4-Neopentyl-2-nitroaniline

4-Neopentyl-2-nitroaniline

Cat. No. B8368560
M. Wt: 208.26 g/mol
InChI Key: GSXNKKHKTUFTIB-UHFFFAOYSA-N
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Patent
US08927587B2

Procedure details

A suspension of N-(4-neopentyl-2-nitrophenyl)acetamide (Preparation 87, 3.0 g, 12.0 mmol) in aqueous sodium hydroxide (6.0 M, 20 mL, 120 mmol) was heated at 90° C. for 36 hours. After cooling, a small amount of water was added and the mixture extracted with dichloromethane (5×). The organic layers were combined, dried over anhydrous magnesium sulphate, filtered, and concentrated in vacuo to provide the title compound (2.15 g, 90%) as a yellow solid.
Name
N-(4-neopentyl-2-nitrophenyl)acetamide
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([NH:12]C(=O)C)=[C:8]([N+:16]([O-:18])=[O:17])[CH:7]=1)[C:2]([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+]>O>[CH2:1]([C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([N+:16]([O-:18])=[O:17])[CH:7]=1)[C:2]([CH3:5])([CH3:4])[CH3:3] |f:1.2|

Inputs

Step One
Name
N-(4-neopentyl-2-nitrophenyl)acetamide
Quantity
3 g
Type
reactant
Smiles
C(C(C)(C)C)C1=CC(=C(C=C1)NC(C)=O)[N+](=O)[O-]
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with dichloromethane (5×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)C1=CC(=C(N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.15 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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